GSK256073 Tris is a synthetic compound that serves as a selective agonist for the G-protein coupled receptor 109A (GPR109A). This compound is primarily investigated for its potential therapeutic applications in the management of metabolic disorders, particularly type 2 diabetes mellitus. GSK256073 Tris is classified under small molecules with pharmacological significance due to its ability to modulate glucose homeostasis through the inhibition of lipolysis.
The synthesis of GSK256073 Tris involves several key steps:
The molecular structure of GSK256073 Tris is characterized by its complex arrangement that facilitates its interaction with GPR109A. While specific structural diagrams may not be provided in the available literature, it is known that the compound contains multiple functional groups that contribute to its agonistic activity.
GSK256073 Tris participates in several chemical reactions that can modify its structure and properties:
The primary mechanism by which GSK256073 Tris exerts its effects is through selective activation of GPR109A. Upon binding to this receptor:
The molecular architecture of GSK256073 Tris comprises a purine-dione core modified with a chlorine atom at the C8 position and a pentyl chain at the N3 position. The tris salt formation involves protonation of the secondary amine of the tris molecule, which interacts ionically with the acidic proton of the purine-dione moiety. This modification significantly enhances aqueous solubility while preserving receptor binding affinity [3] [6].
Cryo-EM structural studies (resolution: 3.1–3.7 Å) reveal that GSK256073 binds within a deeply buried orthosteric pocket of HCA₂, stabilized by:
Table 1: Structural Features of GSK256073 Tris
Property | Detail |
---|---|
Chemical Formula | C₁₄H₂₄ClN₅O₅ |
Molecular Weight | 377.83 g/mol |
Parent Compound CAS | 862892-90-8 |
Tris Salt CAS | 1228650-42-7 |
Key Binding Residues | Arg111³.³⁶, Tyr87².⁶⁴, Ser¹⁷⁹⁴⁵.⁵² |
Structural Water Displacement | Yes (unlike niacin) |
This binding mode contrasts with smaller agonists like niacin, which lack the pentyl chain and rely primarily on ionic interactions with Arg111³.³⁶. The larger binding footprint of GSK256073 contributes to its superior receptor selectivity and duration of action [8].
GSK256073 Tris demonstrates nanomolar affinity for HCA₂ (pEC₅₀ = 7.5 for human HCA₂), with 10-fold greater potency than niacin (pEC₅₀ = 6.7). Its selectivity profile shows minimal activity at related receptors:
HCA₂ is a Gi/o-coupled receptor predominantly expressed in adipocytes, immune cells (macrophages, dendritic cells), and the epidermis. GSK256073 activates HCA₂ via a dual signaling mechanism:
Table 2: Pharmacodynamic Profile of GSK256073 Tris
Parameter | Value | Experimental System |
---|---|---|
HCA₂ pEC₅₀ | 7.5 ± 0.2 | CHO-hHCA₂ membranes |
HCA₂ Selectivity | >100x vs. HCA₁/HCA₃ | GTPγS binding assay |
NEFA Reduction (rat) | 88% at 100 mg/kg (oral) | Acute dosing model |
Triglyceride Reduction | 91% at 6h post-dose (10 mg/kg) | Chronic metabolic study |
Flushing Response | 40% of niacin’s effect (10 mg/kg i.v.) | Guinea pig ear temperature |
Metabolic effects are primarily mediated through adipose tissue:
The therapeutic targeting of HCA₂ originated with niacin (nicotinic acid), used since the 1950s for dyslipidemia. Niacin’s benefits—HDL-C elevation (up to 35%), LDL-C reduction (15–20%), and triglyceride lowering (20–50%)—were overshadowed by prostaglandin D₂-mediated flushing in >80% of patients, causing poor adherence [2] [7].
Second-generation agonists attempted to mitigate flushing:
GSK256073 emerged from GlaxoSmithKline’s xanthine-based optimization program (2008–2012) designed to achieve:
Clinical trials revealed a paradigm shift: While Phase I confirmed NEFA reduction (45% decrease at 5 mg) without flushing, Phase II studies in type 2 diabetes (NCT01251029) showed acute glucose homeostasis improvement but no durable HbA1c reduction. This outcome, coupled with failures of other HCA₂ agonists in cardiovascular outcomes trials (HPS2-THRIVE), redirected interest toward non-lipid applications [3] [7] [10].
Table 3: Evolution of HCA₂ Agonists
Agonist | Structure | HCA₂ pEC₅₀ | Key Advance | Limitation |
---|---|---|---|---|
Niacin | Pyridine-3-carboxylic acid | 6.7 | First clinically used agonist | Severe flushing (PGD₂ release) |
Acipimox | Pyrazine derivative | 6.9 | Delayed absorption | Moderate flushing |
MK-0354 | Pyrazole-trione | 7.1 | Partial agonism | Insufficient efficacy |
GSK256073 | Xanthine derivative | 7.5 | Non-flushing; brain penetration | No chronic glucose control |
Emerging research indicates novel therapeutic niches:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7